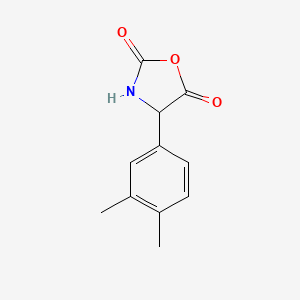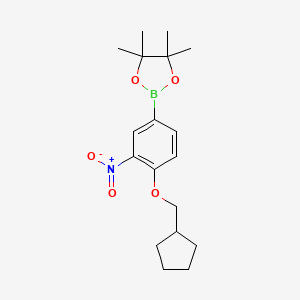
2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a boronate ester group, which makes it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
The synthesis of 2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopentylmethoxy)-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
化学反応の分析
2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds . This reaction is highly valued for its mild conditions and functional group tolerance. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be oxidized to form the corresponding phenol derivative or reduced to form the corresponding amine.
科学的研究の応用
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs . In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, it has potential applications in the development of new therapeutic agents due to its ability to form stable carbon-carbon bonds. In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling reactions involves the transmetalation of the boronate ester with a palladium complex . This is followed by the reductive elimination step, which forms the new carbon-carbon bond. The palladium catalyst plays a crucial role in facilitating these steps by coordinating with the reactants and stabilizing the transition states.
類似化合物との比較
Similar compounds to 2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronate esters used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and 4-methoxyphenylboronic acid . What sets this compound apart is its unique structure, which includes a cyclopentylmethoxy group and a nitro group, providing it with distinct reactivity and selectivity in chemical reactions. These structural features can influence the compound’s stability, solubility, and reactivity, making it a valuable reagent in specific synthetic applications.
特性
分子式 |
C18H26BNO5 |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
2-[4-(cyclopentylmethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-9-10-16(15(11-14)20(21)22)23-12-13-7-5-6-8-13/h9-11,13H,5-8,12H2,1-4H3 |
InChIキー |
RGNRNFFGOVVSGR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCCC3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


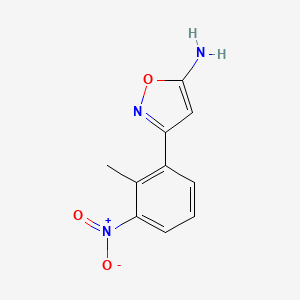
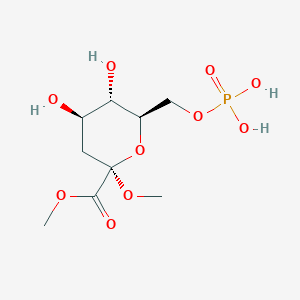
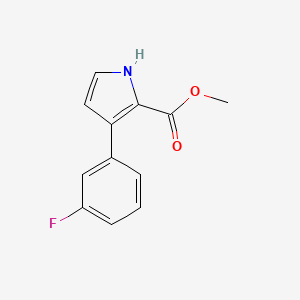
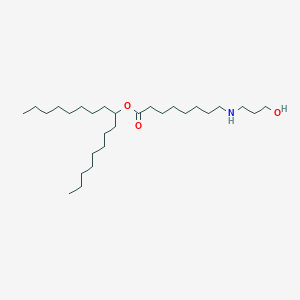
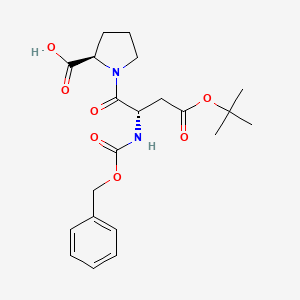
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
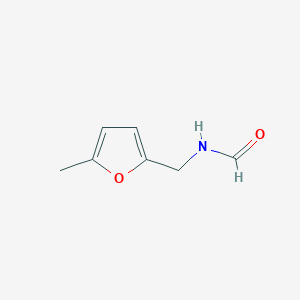
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
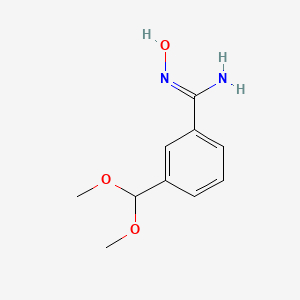
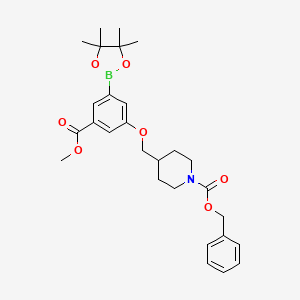
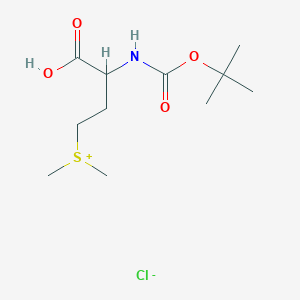
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)

